9-(3,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(3,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family This compound is characterized by its unique fused ring structure, which includes a triazole ring fused to a quinazoline ring
Preparation Methods
The synthesis of 9-(3,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable dichlorophenyl derivative and a triazole precursor, the reaction proceeds through cyclization and condensation steps, often requiring catalysts and specific solvents . Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
9-(3,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted triazoloquinazoline derivatives .
Scientific Research Applications
9-(3,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-(3,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 9-(3,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazoline derivatives, such as:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar fused ring structure and have been studied for their anticancer activity.
Triazolopyrazine derivatives: These compounds have shown potential as kinase inhibitors and have applications in cancer research.
Triazolotetrazine-based materials: These compounds are used in energetic materials and have unique detonation properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in different fields .
Properties
Molecular Formula |
C17H16Cl2N4O |
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Molecular Weight |
363.2 g/mol |
IUPAC Name |
9-(3,4-dichlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H16Cl2N4O/c1-17(2)6-12-14(13(24)7-17)15(23-16(22-12)20-8-21-23)9-3-4-10(18)11(19)5-9/h3-5,8,15H,6-7H2,1-2H3,(H,20,21,22) |
InChI Key |
ARYUAWVTXLHDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=C(C=C4)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
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